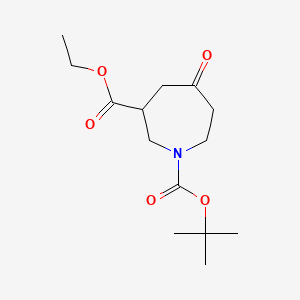

O1-Tert-butyl O3-ethyl 5-oxoazepane-1,3-dicarboxylate

CAS No.:

Cat. No.: VC18281891

Molecular Formula: C14H23NO5

Molecular Weight: 285.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H23NO5 |

|---|---|

| Molecular Weight | 285.34 g/mol |

| IUPAC Name | 1-O-tert-butyl 3-O-ethyl 5-oxoazepane-1,3-dicarboxylate |

| Standard InChI | InChI=1S/C14H23NO5/c1-5-19-12(17)10-8-11(16)6-7-15(9-10)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3 |

| Standard InChI Key | VMPMGSIQMJOEEX-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1CC(=O)CCN(C1)C(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1-O-tert-butyl 3-O-ethyl 5-oxoazepane-1,3-dicarboxylate . Its molecular formula, , reflects a seven-membered azepane ring substituted with two ester groups and a ketone. The tert-butyl and ethyl ester moieties at positions one and three, respectively, contribute to its steric and electronic properties.

Table 1: Key Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 285.34 g/mol | |

| CAS Number | 2104879-26-5 | |

| SMILES Notation | CCOC(=O)C1CCN(CCC1=O)C(=O)OC(C)(C)C |

Structural Differentiation from Isomers

A related positional isomer, 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (CAS 141642-82-2), shares the same molecular formula but differs in ester group placement . This distinction impacts reactivity; the 1,3-isomer exhibits greater steric hindrance at the ketone, influencing its nucleophilic susceptibility.

Spectroscopic Characterization

While specific NMR or IR data for the 1,3-isomer are unavailable in the provided sources, analogous azepane derivatives are typically characterized using NMR to resolve carbonyl signals (~170–180 ppm) and NMR for ester methyl groups (~1.2–1.4 ppm) . Mass spectrometry (MS) confirms the molecular ion peak at m/z 285.34.

Synthesis and Reaction Pathways

Multi-Step Synthesis Protocol

The compound is synthesized via sequential alkylation and esterification steps:

-

Ring Formation: Azepane rings are constructed via cyclohexanone derivatives, followed by oxidation to introduce the ketone at position five .

-

Esterification: The tert-butyl and ethyl ester groups are introduced using Boc (tert-butoxycarbonyl) and ethyl chloroformate in the presence of a base such as sodium hydride.

-

Purification: Column chromatography (ethyl acetate/hexane, 1:1) yields the final product with ~66% efficiency .

Key Reagents and Conditions:

-

Alkylating Agents: tert-Butyl bromide, ethyl iodide.

Applications in Organic Synthesis

Nucleophilic Acyl Substitution

The electron-deficient carbonyl at position five facilitates nucleophilic attacks, enabling:

-

Amide Formation: Reaction with amines to yield bicyclic lactams, precursors in alkaloid synthesis .

-

Grignard Additions: Formation of tertiary alcohols for chiral center introduction.

Pharmaceutical Intermediate

The compound’s rigid azepane scaffold is leveraged in drug discovery for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume